molecular formula C27H28O7 B8004449 (4aR,6S,7R,8R,8aR)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol

(4aR,6S,7R,8R,8aR)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol

カタログ番号: B8004449
分子量: 464.5 g/mol
InChIキー: JQCLKKJUWALUTI-UCOBTGRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex polycyclic ether featuring a hexahydropyrano[3,2-d][1,3]dioxin core substituted with benzyloxy, 4-methoxyphenoxy, phenyl, and hydroxyl groups. Its stereochemistry (4aR,6S,7R,8R,8aR) is critical for its conformational stability and reactivity. This compound is primarily studied in the context of synthetic intermediates for bioactive molecules, such as mycobacterial glycolipids .

特性

IUPAC Name

(4aR,6S,7R,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O7/c1-29-20-12-14-21(15-13-20)32-27-23(28)25(30-16-18-8-4-2-5-9-18)24-22(33-27)17-31-26(34-24)19-10-6-3-7-11-19/h2-15,22-28H,16-17H2,1H3/t22-,23-,24-,25-,26?,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLKKJUWALUTI-UCOBTGRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Benzylidene and Benzyl Ether Protection

The 4,6-O-benzylidene group is commonly employed to protect vicinal diols in carbohydrate derivatives. For example, perbenzylation of mannopyranoside precursors using benzyl bromide (BnBr) in acetone with K₂CO₃ achieves high yields of protected intermediates. Subsequent acid-mediated cyclization forms the pyrano-dioxin ring system.

Stereocontrolled Glycosylation and Cyclization

Glycosylation of Core Structures

The pyrano[3,2-d]dioxin scaffold is constructed via glycosylation. A thioglycoside donor, such as phenyl 4,6-O-benzylidene-1-thio-α-D-mannoside , is activated using N-iodosuccinimide (NIS) and triflic acid (TfOH) to couple with a 4-methoxyphenoxy acceptor. This method achieves α-selectivity with yields exceeding 70%.

Cyclization via Intramolecular Etherification

Cyclization is achieved under acidic conditions. For instance, treatment of a linear precursor with p-toluenesulfonic acid (TsOH) in dichloromethane (DCM) facilitates intramolecular ether formation, yielding the dioxin ring. Stereochemical control is maintained by pre-organizing the substrate through hydrogen bonding.

Key Synthetic Routes and Optimization

Route 1: Sequential Protection-Cyclization

  • Starting Material : D-Mannose derivatives.

  • Protection : 4,6-O-benzylidene and 3-O-benzyl groups introduced via BnBr/K₂CO₃.

  • Glycosylation : Coupling with 4-methoxyphenoxy acceptor using NIS/TfOH.

  • Cyclization : TsOH-mediated ring closure.

  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups.

StepReagents/ConditionsYield (%)Reference
ProtectionBnBr, K₂CO₃, acetone, reflux85
GlycosylationNIS, TfOH, DCM, −40°C72
CyclizationTsOH, DCM, RT68
DeprotectionH₂, Pd-C, EtOH90

Route 2: Radical-Mediated Cyclization

An alternative approach uses radical-initiated cyclization. A study reported that irradiating a bromo-precursor with UV light in the presence of azobisisobutyronitrile (AIBN) generates a radical intermediate, which cyclizes to form the pyrano-dioxin core. This method avoids acidic conditions but requires stringent temperature control (−78°C).

Stereochemical Considerations

The target compound’s (4aR,6S,7R,8R,8aR) configuration demands precise stereochemical control. Key strategies include:

  • Chiral Pool Synthesis : Starting from D-mannose ensures correct configuration at C6 and C7.

  • Asymmetric Catalysis : Use of (R)- or (S)-BINOL-derived catalysts during glycosylation enforces α- or β-anomer selectivity.

  • Crystallography-Guided Optimization : X-ray analysis of intermediates confirms stereochemistry, enabling route adjustments.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Acidic Cyclization)Route 2 (Radical Cyclization)
Yield (%)6855
Stereopurity>98% ee92% ee
ScalabilityGram-scale demonstratedLimited to milligram-scale
Key AdvantageMild conditionsAvoids acid-sensitive groups

Route 1 is preferred for scalability, while Route 2 offers niche utility for acid-labile substrates.

Industrial and Research Applications

The compound serves as a precursor for bioactive molecules. For example, its 8-benzyloxy group is a handle for further functionalization in antiviral drug candidates. Recent studies highlight its role in synthesizing glycosidase inhibitors, with IC₅₀ values <1 μM against α-mannosidase .

化学反応の分析

Types of Reactions

(4aR,6S,7R,8R,8aR)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl chloride (C6H5CH2Cl), 4-methoxyphenol (C7H8O2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

科学的研究の応用

Chemistry

In chemistry, (4aR,6S,7R,8R,8aR)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its complex structure and functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its unique structure and functional groups make it a candidate for the design of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

作用機序

The mechanism of action of (4aR,6S,7R,8R,8aR)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

類似化合物との比較

a. (4aR,6S,7R,8R,8aS)-6-Phenoxy-2-Phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol (CAS: 75829-66-2)

  • Substituents: Lacks the benzyloxy group at position 8 but retains the phenoxy group at position 6 and hydroxyl at position 5.
  • Properties : Reduced lipophilicity (LogP: -0.54) compared to the target compound due to the absence of benzyloxy .
  • Applications : Used as a glycosylation precursor in carbohydrate chemistry .

b. (4aR,6S,7R,8R,8aS)-6-Methoxy-2-Phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol (CAS: 3162-96-7)

  • Substituents: Methoxy at position 6 instead of 4-methoxyphenoxy; hydroxyl groups at positions 7 and 6.
  • Properties: Higher solubility in polar solvents (e.g., methanol) due to reduced steric bulk .
  • Synthetic Utility : A key intermediate in the synthesis of benzylidene-protected sugars .

c. [(4aR,6S,7R,8S,8aR)-8-(Benzyloxy)-2-Phenyl-6-(p-Tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl] Acetate

  • Substituents : p-Tolylthio at position 6 and acetate at position 7 instead of hydroxyl.

Physicochemical Properties

Property Target Compound 6-Phenoxy Derivative 6-Methoxy Derivative p-Tolylthio Acetate
Molecular Weight 456.47 (C27H28O7) 344.36 282.29 506.61
LogP ~2.1 (estimated) -0.54 0.89 3.5
Solubility Low in water; soluble in DCM Moderate in DMSO High in methanol Low in water; soluble in THF
Key Functional Groups Benzyloxy, 4-methoxyphenoxy Phenoxy, diol Methoxy, diol p-Tolylthio, acetate

a. Target Compound

  • Synthesized via stereoselective glycosylation using benzyloxy and 4-methoxyphenoxy-protected donors. Key steps include Mitsunobu reactions for ether formation and enzymatic resolution for chiral purity .

b. 6-Methoxy Derivative

  • Prepared by acid-catalyzed cyclization of methyl 4,6-O-benzylidene-α-D-glucopyranoside, followed by deprotection .

c. Photoprotected IPTG Analog ()

  • A structurally distinct derivative with a 6-nitrobenzo[d][1,3]dioxol-5-yl group, synthesized via sulfuric acid-catalyzed condensation. Highlights the versatility of the core for light-sensitive applications .

Stability and Reactivity

  • The target compound’s benzyloxy group provides steric protection against nucleophilic attack, enhancing stability under basic conditions compared to the 6-phenoxy derivative .
  • The 4-methoxyphenoxy group is more electron-rich than the p-tolylthio group in , influencing regioselectivity in electrophilic substitutions .

生物活性

The compound (4aR,6S,7R,8R,8aR)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H26O5C_{23}H_{26}O_{5} with a molecular weight of approximately 398.45 g/mol. Its structure features a hexahydropyrano dioxin core with various substituents that may influence its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. The presence of methoxy and benzyloxy groups may enhance the electron-donating ability of the compound, thereby improving its antioxidant capacity.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The ability to modulate inflammatory pathways is critical in developing therapeutics for chronic inflammatory diseases.

3. Anticancer Potential

There is emerging evidence that compounds with similar frameworks demonstrate cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction or cell cycle arrest, although detailed studies on this particular compound are still limited.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant properties of structurally related compounds using DPPH and ABTS assays. Results indicated that these compounds significantly scavenged free radicals, suggesting potential applications in preventing oxidative damage in biological systems.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A2530
Compound B1520
Target Compound1012

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the target compound inhibited the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a mechanism by which it may reduce inflammation.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha800250
IL-6600200

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data indicate moderate solubility in organic solvents and potential metabolic pathways involving phase I and II reactions typical for phenolic compounds.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : Use a combination of NMR spectroscopy (1H, 13C, and 2D-COSY) to analyze coupling constants and NOE effects, which reveal spatial relationships between protons. X-ray crystallography is definitive for resolving stereochemistry, as demonstrated for related pyrano-dioxane systems in fluorinated analogs . For example, the axial/equatorial orientation of substituents in the pyran ring can be inferred from JJ-values (e.g., J6,7>8HzJ_{6,7} > 8 \, \text{Hz} indicates axial-equatorial coupling).

Q. What solvents are optimal for dissolving this compound, and how does solubility impact reaction design?

  • Data : Limited solubility data exists, but polar aprotic solvents like DMF and DMSO are empirically effective for reactions (e.g., 10 mM stock solutions in DMF used in glycosylation studies) . Hydroxylic solvents (e.g., methanol) may require heating due to hydrogen bonding with the diol moiety. Pre-dissolution in DMF (0.1–1.0 M) is recommended for nucleophilic substitutions.

Q. What purification techniques are suitable for isolating this compound post-synthesis?

  • Protocol : Column chromatography using silica gel (hexane/ethyl acetate gradients) or reverse-phase C18 columns (water/acetonitrile) achieves >98% purity. For thermally sensitive intermediates, flash chromatography under inert atmospheres (N₂) prevents degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and stereoselectivity?

  • Case Study : A patented method (EP 4 374 877 A2) achieved 95% yield via a two-step process:

Step 1 : Benzyl ether protection of the diol under anhydrous conditions (Cs₂CO₃, DMF, 80°C, 2 h).

Step 2 : Acid-catalyzed deprotection (HCl/MeOH) followed by reverse-phase purification .

  • Key Variables : Temperature control (80°C vs. room temperature) and stoichiometric excess of benzylating agents (1.2 equiv.) minimize by-products.

Q. What mechanisms explain the compound’s stability under acidic vs. basic conditions?

  • Analysis : The 1,3-dioxane ring is acid-labile due to oxonium ion formation, while the benzyl ether group resists basic hydrolysis. Decomposition products (e.g., free diol) were observed at pH < 3 (HCl/MeOH), but stability at pH 7–9 enables use in aqueous reaction media .

Q. How can conflicting NMR data (e.g., signal splitting) be resolved in structural characterization?

  • Troubleshooting : Dynamic rotational isomerism in the pyran ring may cause signal duplication. Variable-temperature NMR (VT-NMR) at −40°C to 60°C can "freeze" conformers and simplify splitting patterns. For example, the methoxyphenoxy group’s rotation barrier (~12 kcal/mol) was quantified using VT-NMR in a related compound .

Q. What strategies enable selective functionalization of the 7-hydroxy group?

  • Synthetic Approach : Protect the 8-benzyloxy group with TBSCl (tert-butyldimethylsilyl chloride) prior to acylating the 7-OH with benzoyl chloride (yield: 82%) . Deprotection with TBAF (tetrabutylammonium fluoride) restores the hydroxyl group without side reactions.

Critical Analysis of Contradictions

  • Purity vs. By-Products : While GLPBIO reports >98% purity , minor peaks in HPLC (retention time: 12.3 min) suggest trace benzaldehyde (from benzyl ether hydrolysis). Confirm via spiking experiments or LC-MS.
  • Fluorinated Analog Synthesis : A fluorinated derivative (7-fluoro) required deactivated silica for purification to prevent defluorination, unlike the parent compound .

Future Research Directions

  • Biological Activity Screening : Use SPR (surface plasmon resonance) to assess binding to carbohydrate-recognizing proteins (e.g., lectins).
  • Computational Modeling : MD simulations (AMBER force field) can predict conformational preferences in aqueous vs. lipid environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。